molecular formula C28H22N2O6S B11589037 prop-2-en-1-yl 2-{3,9-dioxo-1-[4-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-{3,9-dioxo-1-[4-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11589037
M. Wt: 514.5 g/mol
InChI Key: HCVZOKNTUDPJJI-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-{3,9-DIOXO-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features multiple functional groups, including chromeno, pyrrol, thiazole, and carboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-{3,9-DIOXO-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno and pyrrol intermediates, followed by their coupling with the thiazole and carboxylate groups under controlled conditions. Common reagents used in these reactions include methanesulfonic acid, potassium carbonate, and propargyl bromide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-{3,9-DIOXO-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

PROP-2-EN-1-YL 2-{3,9-DIOXO-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-{3,9-DIOXO-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno, pyrrol, and thiazole derivatives that share structural similarities and functional groups. Examples include:

  • Chromeno derivatives
  • Pyrrol derivatives
  • Thiazole derivatives

Uniqueness

What sets PROP-2-EN-1-YL 2-{3,9-DIOXO-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H22N2O6S

Molecular Weight

514.5 g/mol

IUPAC Name

prop-2-enyl 2-[3,9-dioxo-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H22N2O6S/c1-4-14-34-18-12-10-17(11-13-18)22-21-23(31)19-8-6-7-9-20(19)36-24(21)26(32)30(22)28-29-16(3)25(37-28)27(33)35-15-5-2/h4-13,22H,1-2,14-15H2,3H3

InChI Key

HCVZOKNTUDPJJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OCC=C)C(=O)OCC=C

Origin of Product

United States

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